Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate
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Overview
Description
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a chemical compound with the molecular formula C24H25NO3 and a molecular weight of 375.47 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a triphenylmethyl group attached to an amino butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate typically involves the reaction of 3-hydroxy-2-aminobutanoic acid with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Formation of substituted amino compounds
Scientific Research Applications
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound’s triphenylmethyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the hydroxyl and amino groups can form hydrogen bonds with biological molecules, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-[(phenylmethyl)amino]butanoate
- Methyl 3-hydroxy-2-[(benzyl)amino]butanoate
- Methyl 3-hydroxy-2-[(diphenylmethyl)amino]butanoate
Uniqueness
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is unique due to the presence of the bulky triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such characteristics are desirable, such as in the design of enzyme inhibitors or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
methyl 3-hydroxy-2-(tritylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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